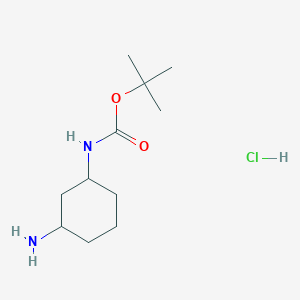

![molecular formula C22H22N4O2S B2520398 2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(p-tolyl)acetamide CAS No. 1053080-25-3](/img/structure/B2520398.png)

2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(p-tolyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Synthesis and Biological Activity

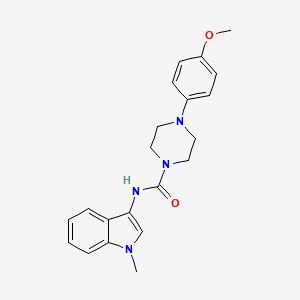

The synthesis of novel compounds related to "2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(p-tolyl)acetamide" has been extensively studied. For instance, a study conducted by Berest et al. (2011) proposed novel methods for synthesizing N-cycloalkyl-(cycloalkylaryl)-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazoline-6-yl)thio]acetamides. These compounds were evaluated for their in vitro anticancer and antibacterial activities, revealing significant activity against non-small cell lung and CNS cancer cell lines (Berest et al., 2011).

Anticonvulsant Activity

Another area of research has focused on the anticonvulsant properties of related compounds. Bunyatyan et al. (2020) synthesized a series of 2-(4-oxo-2-thioxo-1,4-dihydro-3(2H)-quinazolinyl)-acetamides, which exhibited weak to moderate anticonvulsant effects in a pentylenetetrazole-induced seizure model in mice (Bunyatyan et al., 2020).

Cytotoxicity and Anticancer Activity

The cytotoxic and anticancer activities of compounds with the quinazolinone core have also been a significant focus. Kovalenko et al. (2012) synthesized novel N-R-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazolin-6-yl)thio]acetamides with thiazole and thiadiazole fragments, demonstrating considerable cytotoxicity and potent anticancer activity against various cancer cell lines, including colon cancer, melanoma, and ovarian cancer (Kovalenko et al., 2012).

Peptide Deformylase Inhibitors

Research by Apfel et al. (2001) identified novel inhibitors of the Escherichia coli peptide deformylase (PDF), a crucial enzyme for bacterial survival. These inhibitors, based on the quinazolinone scaffold, were potent and selective, indicating their potential as antibacterial agents (Apfel et al., 2001).

作用機序

Target of Action

The primary targets of this compound are phosphatidylinositol 3-kinase (PI3K) and histone deacetylase (HDAC) . PI3K plays a crucial role in cellular functions such as growth and survival, and its aberrant activation is associated with many disease states, including cancer . HDAC, on the other hand, is known to induce multiple epigenetic modifications affecting signaling networks .

Mode of Action

This compound acts as a dual inhibitor, incorporating HDAC inhibitory functionality into a PI3K inhibitor pharmacophore . It shows inhibitory activities against both PI3K and HDAC , thereby affecting the functions of these enzymes and leading to changes in the cellular processes they regulate.

Biochemical Pathways

The compound affects the PI3K pathway, which is often aberrantly activated in many disease states, including tumor cells . By inhibiting PI3K, the compound can potentially disrupt this pathway and its downstream effects, which include promoting cell growth and survival . Additionally, by inhibiting HDAC, the compound can induce multiple epigenetic modifications affecting signaling networks .

Pharmacokinetics

The development of pi3k inhibitors from novel compound classes, such as this one, should lead to differential pharmacological and pharmacokinetic profiles .

Result of Action

The compound’s action results in potent antiproliferative activities against certain cell lines, as demonstrated in cellular assays . This suggests that the compound could potentially inhibit cell growth and proliferation, particularly in the context of cancer.

生化学分析

Biochemical Properties

2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(p-tolyl)acetamide plays a crucial role in biochemical reactions by interacting with specific enzymes and proteins. One of the primary targets of this compound is the phosphoinositide 3-kinase (PI3K) pathway, which is essential for cell growth, proliferation, and survival . The compound inhibits the activity of PI3K, thereby disrupting the signaling cascade that promotes cancer cell growth. Additionally, it has been shown to interact with histone deacetylases (HDACs), leading to epigenetic modifications that further inhibit cancer cell proliferation .

Cellular Effects

The effects of this compound on various cell types are profound. In cancer cells, this compound induces apoptosis by inhibiting the PI3K pathway and HDACs, leading to cell cycle arrest and programmed cell death . It also affects cell signaling pathways, such as the AKT/mTOR pathway, which is crucial for cell survival and metabolism. By inhibiting these pathways, the compound reduces cancer cell viability and proliferation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of PI3K, preventing the phosphorylation of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a critical step in the PI3K/AKT signaling pathway . Additionally, the compound inhibits HDACs by binding to their catalytic domain, leading to the accumulation of acetylated histones and altered gene expression . These molecular interactions result in the suppression of cancer cell growth and survival.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that continuous exposure to the compound leads to sustained inhibition of cancer cell proliferation and induction of apoptosis . Resistance mechanisms may develop over time, necessitating combination therapies to maintain efficacy.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At lower doses, the compound effectively inhibits tumor growth with minimal toxicity . At higher doses, toxic effects such as weight loss, liver toxicity, and hematological abnormalities have been observed . These findings highlight the importance of optimizing dosage to balance efficacy and safety in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites may retain some biological activity, contributing to the overall therapeutic effects of the compound. Additionally, the compound affects metabolic flux by inhibiting key enzymes in the PI3K/AKT pathway, altering the levels of metabolites involved in cell growth and survival .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution . The compound accumulates in specific tissues, such as the liver and tumor sites, where it exerts its therapeutic effects . The distribution pattern is influenced by factors such as tissue permeability, blood flow, and binding affinity to cellular components.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with PI3K and HDACs . Additionally, it may be transported to the nucleus, where it influences gene expression by modulating histone acetylation . Targeting signals and post-translational modifications may direct the compound to specific subcellular compartments, enhancing its therapeutic efficacy.

特性

IUPAC Name |

N-(4-methylphenyl)-2-[(3-oxo-2-propan-2-yl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O2S/c1-13(2)19-21(28)26-20(25-19)16-6-4-5-7-17(16)24-22(26)29-12-18(27)23-15-10-8-14(3)9-11-15/h4-11,13,19H,12H2,1-3H3,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLOJIDGNZLESIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N1-(5-chloro-2-methoxyphenyl)-N2-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)oxalamide](/img/structure/B2520320.png)

![4-hydroxy-6-methyl-3-[phenyl(4-pyridin-2-ylpiperazin-1-yl)methyl]-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one](/img/structure/B2520321.png)

![Methyl (2R)-2-[(2-aminoacetyl)amino]pentanoate;hydrochloride](/img/structure/B2520331.png)

![2-[4-(Naphthalene-2-sulfonamido)phenyl]acetic acid](/img/structure/B2520337.png)